molecular formula C78H120N24O35 B590604 CHROMOGRANIN A (124-143) (BOVINE) CAS No. 133633-11-1

CHROMOGRANIN A (124-143) (BOVINE)

货号: B590604
CAS 编号: 133633-11-1
分子量: 1953.951
InChI 键: FKWODCKMWMFWHE-IZIWSLEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A (124-143) (Bovine) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Chromogranin A (124-143) (Bovine) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which can be purified using various chromatographic techniques .

化学反应分析

Types of Reactions: Chromogranin A (124-143) (Bovine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the peptide for specific research applications .

Common Reagents and Conditions: Common reagents used in the chemical modification of Chromogranin A (124-143) (Bovine) include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds. Substitution reactions can introduce new functional groups into the peptide .

作用机制

The mechanism of action of Chromogranin A (124-143) (Bovine) involves its interaction with specific molecular targets and pathways. This interaction involves the binding of catestatin to the nicotinic cholinergic receptor, which blocks the receptor’s activity and prevents the release of catecholamines .

相似化合物的比较

Chromogranin A (124-143) (Bovine) can be compared with other similar peptides derived from Chromogranin A, such as vasostatin-1 and pancreastatin. These peptides share structural similarities but have distinct biological functions. For example, vasostatin-1 is involved in the regulation of vasoconstriction, while pancreastatin inhibits insulin release . The unique sequence and structure of Chromogranin A (124-143) (Bovine) contribute to its specific biological activities and make it a valuable tool for research .

生物活性

Chromogranin A (CgA) is a glycoprotein that serves as a precursor for several biologically active peptides, including chromostatin, which comprises the amino acid sequence from residues 124 to 143. This fragment has garnered attention due to its various biological activities, particularly in the context of neuroendocrine functions, cardiovascular regulation, and immune responses. This article delves into the biological activity of bovine CgA (124-143), presenting data from diverse studies and highlighting its implications in health and disease.

Structure and Processing of Chromogranin A

Chromogranin A is synthesized in neuroendocrine cells and is known for its role in the formation of secretory granules. The full-length CgA protein consists of 439 amino acids, and it undergoes proteolytic cleavage to yield several active peptides, including chromostatin (CgA 124-143). This specific fragment is notable for its inhibitory effects on various cellular processes, including hormone secretion and cell adhesion.

Biological Functions

1. Inhibition of Hormone Secretion

Chromostatin has been shown to inhibit the secretion of catecholamines from adrenal medullary cells. This action suggests a regulatory role in the stress response and metabolic processes. The mechanism involves interaction with specific receptors that modulate exocytosis, thereby influencing hormone release dynamics .

2. Modulation of Cell Adhesion

Research indicates that CgA fragments, including chromostatin, can affect cell adhesion properties. This activity may have implications in cancer metastasis, where altered cell adhesion can facilitate tumor spread. Chromostatin appears to enhance cell adhesion in certain contexts while inhibiting it in others, demonstrating its dual role depending on the cellular environment .

3. Cardiovascular Effects

Chromostatin has been implicated in cardiovascular health through its vasoinhibitory properties. Studies have shown that CgA-derived peptides can modulate vascular tone and endothelial function. For instance, vasostatin-1 (another CgA fragment) enhances endothelial barrier function and exerts antiangiogenic effects, while chromostatin may counteract these actions under specific conditions .

Table 1: Summary of Biological Activities of Chromogranin A Fragments

FragmentBiological ActivityReference
ChromostatinInhibits catecholamine secretion
Vasostatin-1Enhances endothelial function
CatestatinAntihypertensive effects
SerpininProadrenergic effects

Case Studies

Case Study 1: Neuroendocrine Tumors

In patients with neuroendocrine tumors (NETs), elevated levels of CgA and its fragments correlate with disease progression and prognosis. A study involving 102 GEP-NET patients found that higher baseline CgA levels were associated with worse overall survival rates . The predictive value of CgA levels emphasizes its potential utility as a biomarker for monitoring disease status.

Case Study 2: Cardiovascular Health

Research on animal models has demonstrated that the administration of CgA-derived peptides can lead to improvements in cardiac function and reductions in hypertension . These findings suggest that manipulating CgA levels or its fragments could offer therapeutic avenues for managing cardiovascular diseases.

属性

CAS 编号

133633-11-1

分子式

C78H120N24O35

分子量

1953.951

InChI

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI 键

FKWODCKMWMFWHE-IZIWSLEDSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。